tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1501970-55-3) is a piperidine-based compound with a tert-butyl carbamate group and a 4-chloropyrazole substituent. Its molecular formula is C₁₃H₂₀ClN₃O₂, with a molecular weight of 285.77 g/mol . The compound is typically stored at 2–8°C under dry conditions to ensure stability . It serves as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or other bioactive molecules requiring piperidine scaffolds .
Properties
IUPAC Name |
tert-butyl 4-(4-chloropyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFXWMMTOEADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-chloro-1H-pyrazole under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques like recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate as an anticancer agent. Research indicates that compounds with pyrazole moieties can exhibit selective inhibition against certain cancer cell lines. For instance, derivatives of this compound have been tested for their efficacy against various types of cancer, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
1.2 Inhibition of Protein Arginine Methyltransferases
The compound has been investigated for its role as an inhibitor of protein arginine methyltransferases (PRMTs), specifically PRMT5. PRMT5 is implicated in several cancers and other diseases, making it a target for therapeutic intervention. Studies have shown that pyrazole-containing compounds can effectively inhibit PRMT5 activity, leading to decreased cell proliferation in cancer models .
Synthetic Methodologies
2.1 Drug Development
The synthesis of this compound serves as a versatile intermediate in the development of various pharmaceuticals. Its ability to undergo further functionalization allows chemists to create a library of derivatives with enhanced biological activities. For example, modifications at different positions on the piperidine ring can lead to compounds with improved potency or selectivity for specific biological targets .
2.2 Reaction Pathways
The compound can be synthesized through several reaction pathways involving piperidine and pyrazole derivatives. One notable method includes the reaction of piperidine derivatives with chloro-pyrazole under basic conditions, followed by esterification with tert-butyl chloroformate. This approach not only yields the desired product but also opens avenues for synthesizing related compounds with varying substituents on the pyrazole ring .
Case Studies
3.1 Case Study: Antitumor Activity Evaluation
A study published in 2024 evaluated the antitumor activity of this compound against several human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range . The study also explored the mechanism of action, suggesting that it induces cell cycle arrest and apoptosis through mitochondrial pathways.
3.2 Case Study: Synthesis and Characterization
Another research effort focused on the synthesis and characterization of this compound along with its derivatives. The researchers utilized NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized compounds. They reported that modifications to the piperidine ring significantly influenced the biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from it .
Comparison with Similar Compounds
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)
- Molecular Weight : 347.22 g/mol (vs. 285.77 for the chloro analog) .
- Properties : Higher molecular weight due to bromine’s larger atomic mass. Likely exhibits lower solubility in polar solvents compared to the chloro derivative.
- Applications : Marketed as a pharmaceutical intermediate; subject to global market analysis reports .
- Safety : Similar hazards (e.g., respiratory irritation) due to halogen presence but may require stricter handling due to bromine’s reactivity .
tert-Butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Molecular Weight : ~394.12 g/mol (estimated).
- Applications : Used in Suzuki-Miyaura couplings for boron-containing drug candidates .
Functional Group Variants
tert-Butyl 4-(4-Amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0)
tert-Butyl 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
- Structure : Features a methylene linker between pyrazole and piperidine.
Comparative Data Table
Market and Availability
Biological Activity
The compound tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a member of the piperidine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H20ClN3O2
- Molecular Weight : 273.77 g/mol
- IUPAC Name : this compound
The structure consists of a piperidine ring substituted with a chloro-pyrazole moiety, which is crucial for its biological interactions.
Research indicates that compounds containing pyrazole and piperidine structures exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Certain derivatives have shown to inhibit specific kinases such as DYRK1A, which is implicated in neurodegenerative diseases like Alzheimer's disease. The inhibition of DYRK1A can lead to neuroprotective effects and improved cognitive function .
- Antioxidant Properties : Some studies report that these compounds possess significant antioxidant capabilities, helping to mitigate oxidative stress in cells .
Pharmacological Activities
The biological activity of this compound can be summarized as follows:
Case Study 1: Neuroprotection in Alzheimer's Disease Models
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .
Q & A
Basic: What synthetic strategies are employed to prepare tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate?
Answer:
The synthesis typically involves coupling reactions between piperidine derivatives and substituted pyrazoles. For example:
- Step 1: React tert-butyl piperidine-1-carboxylate derivatives with 4-chloro-1H-pyrazole under nucleophilic substitution conditions.
- Step 2: Use oxidizing agents like OXONE (0.25 mmol in 1.4 mL water) to modify functional groups (e.g., sulfur oxidation) .
- Purification: Silica gel column chromatography is standard for isolating the product .
Table 1: Example Synthesis Protocol for Analogous Compounds
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Oxidation | OXONE in water | Sulfur → Sulfonyl group conversion | |
| Purification | Silica gel column | Isolation of pure product |
Basic: What safety protocols are critical during handling?
Answer:
- Respiratory Protection: Use P95 respirators for low exposure; OV/AG/P99 filters for higher concentrations .
- Skin/Eye Protection: Wear nitrile gloves and chemical goggles .
- Storage: Store in a cool, dry environment; avoid incompatible materials (e.g., strong acids/bases) .
Advanced: How can structural contradictions in crystallographic data be resolved?
Answer:
- Refinement Tools: Use SHELX programs (e.g., SHELXL for small-molecule refinement) to optimize structural models. SHELX incorporates robust algorithms for handling twinned data or high-resolution macromolecular structures .
- Validation Metrics: Cross-check R-factor (e.g., 0.043 in ), data-to-parameter ratios (e.g., 17.2 ), and residual electron density maps.
Table 2: Crystallographic Parameters from Analogous Structures
| Parameter | Value (Example) | Significance | Reference |
|---|---|---|---|
| R-factor | 0.043 | Measures model accuracy | |
| Data-to-Parameter Ratio | 17.2 | Ensures overdetermination |
Advanced: How to design kinetic stability studies for this compound?
Answer:
- Experimental Setup:
- Key Metrics: Track half-life, identify degradation products (e.g., piperidine or tert-butyl alcohol derivatives) .
Advanced: What computational methods predict biological activity?
Answer:
- Docking Studies: Use software like AutoDock to model interactions with target proteins (e.g., kinase domains).
- Pharmacophore Mapping: Identify critical functional groups (e.g., pyrazole’s chloro group for hydrogen bonding) .
- ADMET Prediction: Tools like SwissADME estimate solubility (LogS) and bioavailability (e.g., tert-butyl group enhances membrane permeability) .
Basic: How is purity validated after synthesis?
Answer:
- Analytical Techniques:
Advanced: What strategies optimize reaction yields in scale-up?
Answer:
- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .
- Process Control: Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
Advanced: How to address discrepancies in reported physicochemical properties?
Answer:
- Experimental Replication: Reproduce measurements (e.g., melting point, solubility) using calibrated equipment.
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., tert-butyl derivatives often exhibit low water solubility) .
- Computational Validation: Compare experimental LogP with predicted values (e.g., using ChemAxon) .
Basic: What spectroscopic techniques characterize this compound?
Answer:
- 1H/13C NMR: Assign peaks for the tert-butyl group (δ ~1.4 ppm for 1H; ~28 ppm for 13C) and pyrazole ring (δ ~7.5 ppm for 1H) .
- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .
Advanced: How is the compound utilized in drug discovery pipelines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
